1-Chloro-2,3,4-trimethoxybenzene
Overview
Description
1-Chloro-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11ClO3 It is a derivative of trimethoxybenzene, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 2,3,4-trimethoxybenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce quinones or other oxidized aromatic compounds.
- Reduction reactions result in dechlorinated or hydrogenated products .
Scientific Research Applications
1-Chloro-2,3,4-trimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-Chloro-2,4,6-trimethoxybenzene: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,3,4-Trimethoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1,2,3-Trimethoxybenzene: Another isomer with unique properties and uses.
Uniqueness: Its unique structure allows for targeted modifications and the development of novel compounds with desired properties .
Biological Activity
1-Chloro-2,3,4-trimethoxybenzene, with the molecular formula CHClO, is an aromatic compound characterized by a chlorine atom and three methoxy groups attached to a benzene ring. This unique structure influences its chemical reactivity and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Studies have shown it possesses weak to moderate antibacterial effects, warranting further investigation into its potential as a therapeutic agent .
Case Study: Antibacterial Activity
A study evaluated the compound's efficacy against several Gram-positive and Gram-negative bacteria. The results indicated that while the compound did not exhibit strong activity compared to established antibiotics, its unique structure may allow for modifications that could enhance its antibacterial properties.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties . Research is ongoing to explore its mechanisms of action and effectiveness in inhibiting cancer cell proliferation. The presence of the chlorine atom and methoxy groups is believed to play a crucial role in its interaction with cellular targets .
The biological activity of this compound is thought to involve interactions with various molecular targets within cells. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy groups enhance solubility and reactivity. This dual functionality allows the compound to engage with enzymes and receptors, potentially leading to diverse biochemical effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Chloro-2,4,6-trimethoxybenzene | Different substitution pattern | Varies significantly in activity |
2,3,4-Trimethoxybenzene | Lacks chlorine | Primarily studied for antioxidant properties |
1-Bromomethyl-2,3-dimethoxybenzene | Bromine instead of chlorine | Higher reactivity; potential for different biological effects |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Synthesis and Applications
This compound is synthesized through various methods that typically involve chlorination of trimethoxybenzene derivatives. Its applications extend beyond biological research; it serves as an intermediate in organic synthesis and has potential uses in the production of dyes and pigments .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Limited studies indicate that while it may exhibit some toxicity at high concentrations, further research is needed to establish a comprehensive safety profile .
Properties
IUPAC Name |
1-chloro-2,3,4-trimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWMLGRCUKVLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949555 | |
Record name | 1-Chloro-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-80-1, 54625-53-5, 77241-44-2 | |
Record name | 5-Chloro-1,2,3-trimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2,3,4-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054625535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chlorotrimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077241442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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